Cas no 852450-67-0 (N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
- N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- 852450-67-0
- N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- F0679-0403
- N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- AKOS024595970
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-
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- Inchi: 1S/C21H17FN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30)
- InChI Key: ONTUQODCBOETGI-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2=CC=CC(NC(C)=O)=C2)=O)C(=O)C2C=NN(C3=CC=C(F)C=C3)C=2N=1
Computed Properties
- Exact Mass: 420.13461659g/mol
- Monoisotopic Mass: 420.13461659g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 726
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- pka: 13.01±0.70(Predicted)
N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0403-10μmol |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-20μmol |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-50mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-2mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-10mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-15mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-100mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-40mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-75mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0679-0403-20mg |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-67-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Related Literature
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Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
Comprehensive Analysis of N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide (CAS No. 852450-67-0)
In the realm of pharmaceutical and biochemical research, N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide (CAS No. 852450-67-0) has emerged as a compound of significant interest. This molecule, with its intricate structure and potential applications, is often searched in scientific databases and AI-driven drug discovery platforms. Researchers are particularly intrigued by its pyrazolo[3,4-d]pyrimidin core, a scaffold known for its versatility in medicinal chemistry.
The compound's 4-fluorophenyl and acetamide moieties contribute to its unique physicochemical properties, making it a candidate for further exploration in targeted therapy and enzyme inhibition studies. Recent trends in personalized medicine and cancer research have amplified the demand for such specialized molecules, as they align with the growing focus on precision healthcare solutions.
From a synthetic perspective, N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide exemplifies the convergence of heterocyclic chemistry and bioisosteric replacement strategies. Its 4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin backbone is reminiscent of purine analogs, which are frequently investigated for their kinase inhibitory activity. This structural similarity has prompted inquiries into its potential role in modulating cell signaling pathways, a hot topic in autoimmune disease research.
The compound's CAS No. 852450-67-0 serves as a critical identifier in patent literature and regulatory submissions, highlighting its commercial and academic relevance. Analytical techniques such as HPLC-MS and NMR spectroscopy are commonly employed to characterize its purity and stability, addressing frequent queries about quality control in API manufacturing. Moreover, its logP and solubility profiles are often discussed in forums dedicated to drug formulation challenges.
In the context of computational chemistry, N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide has been subjected to molecular docking simulations to predict its binding affinities. This aligns with the surge in AI-augmented drug design, where users frequently search for structure-activity relationship (SAR) insights. The fluorinated aromatic ring, in particular, is a focal point for discussions on metabolic stability optimization.
Environmental and green chemistry considerations also play a role in the compound's narrative. Researchers are exploring sustainable synthesis routes for such derivatives, responding to the increasing demand for eco-friendly pharmaceutical production. The 3-acetamidophenyl segment, for instance, has been scrutinized for its potential to undergo biodegradation, a topic gaining traction in environmental toxicology circles.
As the scientific community delves deeper into polypharmacology, N-(3-acetamidophenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide represents a compelling case study. Its multi-target potential resonates with searches for next-generation multifunctional drugs, especially in neurodegenerative disease and inflammatory disorder research. The compound's oxo-pyrazolo[3,4-d]pyrimidin motif is frequently compared to established PDE inhibitors, sparking debates on selectivity versus promiscuity in drug development.
In conclusion, CAS No. 852450-67-0 encapsulates the intersection of cutting-edge pharmacology and molecular innovation. Its nomenclature may be complex, but its implications for drug discovery pipelines are undeniably profound. As high-throughput screening technologies advance, this compound will likely remain a subject of intense scrutiny in both academic publications and industry whitepapers.
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